molecular formula C17H26N2O3 B13093867 benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Cat. No.: B13093867
M. Wt: 306.4 g/mol
InChI Key: ASGOSUHDCGODBA-UKRRQHHQSA-N
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Description

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a chiral center, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is unique due to its specific chiral centers and the presence of both benzyl and carbamate groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m1/s1

InChI Key

ASGOSUHDCGODBA-UKRRQHHQSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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